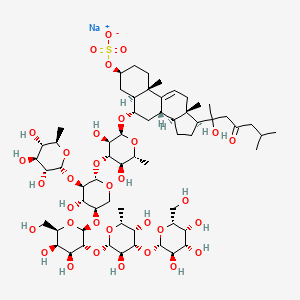
Benzenesulfonic acid, 4,4'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzenesulfonic acid groups, carbonylbis(imino) linkages, and azo groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt typically involves multiple steps, including the formation of azo linkages and sulfonation reactions. The process begins with the diazotization of aniline derivatives, followed by coupling with appropriate aromatic compounds to form the azo linkage. The resulting intermediate is then subjected to sulfonation using sulfuric acid or oleum to introduce the sulfonic acid groups. The final step involves neutralization with sodium hydroxide to obtain the disodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically target the azo groups, converting them into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often under acidic conditions.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and altered reactivity.
Substitution: Functionalized aromatic compounds with diverse applications in material science and organic synthesis.
Scientific Research Applications
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance solubility and facilitate interactions with biological molecules, while the azo groups can participate in redox reactions. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt
- Benzenesulfonic acid, 4,4’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, disodium salt
Uniqueness
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and functionalization potential, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
71850-83-4 |
|---|---|
Molecular Formula |
C27H22N6Na2O9S2 |
Molecular Weight |
684.6 g/mol |
IUPAC Name |
disodium;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-3-9-21(10-4-17)43(35,36)37)7-13-23(25)28-27(34)29-24-14-8-20(16-26(24)42-2)33-31-18-5-11-22(12-6-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
WHMDSRQEQZVJEK-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















